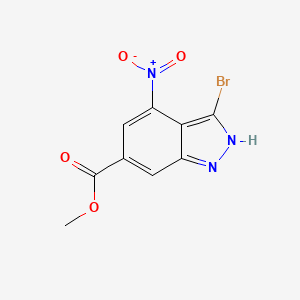

Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate

Description

Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate is a heterocyclic compound featuring an indazole core substituted with a bromo group at position 3, a nitro group at position 4, and a methyl ester at position 6. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis due to its reactive functional groups:

- Bromo group: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

- Nitro group: Can be reduced to an amine for further derivatization.

- Methyl ester: Hydrolyzable to a carboxylic acid or convertible to amides.

Properties

IUPAC Name |

methyl 3-bromo-4-nitro-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBWBPNNDZJPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646358 | |

| Record name | Methyl 3-bromo-4-nitro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-03-9 | |

| Record name | Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-nitro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate typically involves multiple steps:

Bromination: The starting material, often a suitable indazole derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Nitration: The brominated intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (copper, palladium).

Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

Hydrolysis: Sodium hydroxide, hydrochloric acid, water.

Major Products Formed

Substitution: Various substituted indazole derivatives.

Reduction: Amino-indazole derivatives.

Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate has been investigated for its potential anticancer properties. Similar compounds have shown effectiveness against various cancer cell lines. For instance, derivatives of indazole have been evaluated using the MTT assay to assess their cytotoxic effects on human cancer cells, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cell lines. Some derivatives exhibited higher inhibitory activity than standard treatments like methotrexate.

| Cell Line | IC50 Value (μM) | Comparison Compound |

|---|---|---|

| HEP3BPN 11 | 15.2 | Methotrexate |

| MDA 453 | 22.5 | Methotrexate |

| HL 60 | 18.7 | Methotrexate |

Anti-inflammatory Properties

Research indicates that indazole derivatives, including this compound, possess anti-inflammatory effects. In vivo studies have demonstrated their efficacy in reducing inflammation in models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema .

| Model | ED50 Value (μg/kg) |

|---|---|

| Freund’s adjuvant arthritis | 10 |

| Carrageenan-induced edema | 5 |

Antimicrobial Activity

Antibacterial and Antifungal Properties

Indazole derivatives have been explored for their antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of various pathogens, including Mycobacterium tuberculosis, using methods such as the microplate alamar blue assay (MABA). The structure of this compound may enhance its activity against resistant strains of bacteria.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Research has shown that modifications at specific positions on the indazole ring can significantly affect its potency against various targets, including fibroblast growth factor receptors (FGFR) and indoleamine 2,3-dioxygenase (IDO). For example, structural modifications led to the identification of compounds with IC50 values as low as 20 nM against FGFR .

Case Studies

Case Study: Development of FGFR Inhibitors

A series of indazole derivatives were synthesized and tested for their ability to inhibit FGFR signaling pathways, which are implicated in several cancers. One derivative demonstrated an IC50 value of 30 nM, indicating strong inhibitory potential and suggesting that further optimization could yield novel anticancer agents .

Case Study: Anti-inflammatory Agents

In a study evaluating anti-inflammatory properties, a compound similar to this compound was shown to significantly reduce edema in animal models, highlighting its potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and ester groups can facilitate binding to target molecules.

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

Nitro group placement (position 4 vs. 6) influences electron-withdrawing effects, directing subsequent reactions (e.g., electrophilic substitution).

Functional Group Diversity: The methyl ester at position 6 distinguishes the target compound from non-ester analogs (e.g., 6-bromo-4-nitro-1H-indazole), enabling hydrolysis or transesterification for downstream modifications. Halogen variation (e.g., iodo in methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate) impacts reactivity in cross-coupling reactions; bromo is more cost-effective than iodo for large-scale synthesis.

Applications in Drug Development :

- Analogs like Binimetinib and Selumetinib (listed in ) are FDA-approved kinase inhibitors, highlighting the pharmacological relevance of nitro- and bromo-substituted indazoles .

- The target compound’s ester group enhances solubility in organic solvents, making it preferable for synthetic workflows requiring polar intermediates.

Research Implications and Challenges

- Synthetic Utility : The bromo and nitro groups enable sequential functionalization (e.g., Suzuki coupling followed by nitro reduction), but regioselectivity must be carefully controlled due to steric and electronic factors.

- Structural Characterization : Tools like SHELXL and WinGX/ORTEP are essential for resolving positional ambiguities in analogs.

- Purity Considerations : Commercial analogs are typically ≥98% pure (HPLC), ensuring reliability in high-throughput screening .

Biological Activity

Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in drug discovery.

This compound is characterized by the following structural features:

- Bromine atom : Enhances lipophilicity and may influence biological interactions.

- Nitro group : Known for its ability to undergo bioreduction, potentially generating reactive intermediates that can interact with cellular components.

- Carboxylate ester : Provides reactivity that can facilitate binding to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Mycobacterium abscessus, a pathogen known for its resistance to conventional antibiotics. This suggests its potential utility in treating resistant bacterial infections.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against human colon cancer cell lines, demonstrating significant inhibition of tumor growth .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial resistance or cancer cell proliferation.

- Bioreduction of Nitro Group : This process can lead to the formation of reactive intermediates that disrupt cellular functions.

- Binding Affinity : The bromine and ester functionalities facilitate interactions with various receptors and enzymes, enhancing its biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid | 0.90 | Different position of carboxylic acid group |

| 6-Bromo-4-nitro-1H-indazole | 0.85 | Lacks carboxylic acid functionality |

| Methyl 5-bromo-1H-indazole-7-carboxylate | 0.86 | Methyl ester derivative, differing functional groups |

| Methyl 7-bromo-1H-indazole | 0.82 | Alternative methyl ester form |

| 3-Bromo-1H-indazole | 0.82 | Lacks nitro and carboxylic functionalities |

This table illustrates how the unique combination of bromine, nitro, and carboxylate groups in this compound may enhance its biological activity compared to its analogs.

Antitumor Activity Case Study

A study conducted on a series of indazole derivatives, including this compound, demonstrated potent antiproliferative effects against various cancer cell lines. The most effective derivatives showed IC50 values in the nanomolar range against specific targets such as EGFR and FGFR kinases .

Antibacterial Activity Case Study

In another investigation focusing on antibacterial efficacy, this compound was tested against Mycobacterium abscessus strains. The compound exhibited a minimum inhibitory concentration (MIC) that indicates its potential as a lead compound for developing new antibacterial therapies.

Q & A

Q. How to assess stability under physiological conditions?

- Methodology : Conduct accelerated stability studies (pH 1–9, 37°C) over 72 hours. Monitor degradation via LC-MS and identify hydrolytic products (e.g., carboxylic acid from ester cleavage). Compare with analogs like methyl 6-nitro-1H-indazole-3-carboxylate, where nitro groups enhance stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.